1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one
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Overview
Description
1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl and piperazine groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 1,5-dimethyl-2-phenylpyrazol-3-one with 4-phenylpiperazine and 1-(chloromethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolones, oxides, and reduced derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or pain pathways, leading to its potential use as an anti-inflammatory or analgesic agent .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: A compound with a similar piperazine structure but different functional groups.
Imidazole derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one is unique due to its specific combination of pyrazolone, phenyl, and piperazine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O/c1-22-26(27(33)32(28(22)2)24-12-7-4-8-13-24)21-29-15-9-14-25(20-29)31-18-16-30(17-19-31)23-10-5-3-6-11-23/h3-8,10-13,25H,9,14-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPPWFFZPZVPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCCC(C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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